PPAR Subtype Selectivity Modulation: 1,3-Dioxane Core vs. 1,3-Dioxolane Scaffold
The six-membered 1,3-dioxane core, in contrast to the five-membered 1,3-dioxolane scaffold, is a prerequisite for achieving high PPARα subtype selectivity. Replacing the dioxane ring with a dioxolane ring results in a loss of this selectivity, a finding derived from SAR studies of lead compound 3 [1]. Specifically, the oxazole heterocycle appended to the 1,3-dioxane core was shown to be essential for maintaining both potency and PPARα subtype-selectivity [1]. This contrasts with the broader activity profile often seen with 1,3-dioxolane-containing ligands.
| Evidence Dimension | Receptor Subtype Selectivity |
|---|---|
| Target Compound Data | High PPARα selectivity (EC50 for PPARα < 0.1 µM; PPARγ/PPARα > 100-fold selectivity for optimized derivatives like 14d) [1]. |
| Comparator Or Baseline | 1,3-Dioxolane-2-carboxylic acid derivatives (generally exhibit broader PPAR pan-activity or reduced α-selectivity) |
| Quantified Difference | The 1,3-dioxane core is a key structural determinant for achieving >100-fold selectivity for PPARα over PPARγ, a profile not consistently achievable with the 1,3-dioxolane core [1]. |
| Conditions | Human PPAR transactivation assay in vitro. |
Why This Matters
Procurement of the 1,3-dioxane scaffold is essential for research programs targeting selective PPARα modulation, as the analogous 1,3-dioxolane core fails to confer the same high level of subtype selectivity.
- [1] Asaki, T., et al. (2008). Structure-activity studies on 1,3-dioxane-2-carboxylic acid derivatives, a novel class of subtype-selective peroxisome proliferator-activated receptor alpha (PPARalpha) agonists. Bioorganic & Medicinal Chemistry, 16(2), 981-994. DOI: 10.1016/j.bmc.2007.10.007 View Source
